

Physicochemical properties of Leucrose

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Compound of Interest

Compound Name: **Leucrose**

Cat. No.: **B8805515**

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An In-depth Technical Guide on the Physicochemical Properties of **Leucrose**

Introduction

Leucrose, systematically named 5-O- α -D-glucopyranosyl-D-fructose, is a disaccharide and a structural isomer of sucrose.^[1] Unlike sucrose, which features an α -(1 → 2)-glycosidic bond, **Leucrose** is characterized by an α -(1 → 5)-glycosidic linkage between the glucose and fructose units.^[1] This unique structural difference imparts distinct physicochemical and biological properties.^[1] It is found naturally in small quantities in pollen and honey and can be produced on a larger scale through enzymatic synthesis from sucrose using the enzyme dextranulase from bacteria such as *Leuconostoc mesenteroides*.^{[2][3][4][5]} **Leucrose** is recognized as a non-cariogenic and fully metabolizable sugar substitute, making it a compound of significant interest for researchers in food science, nutrition, and drug development.^{[1][5]}

This guide provides a comprehensive overview of the core physicochemical properties of **Leucrose**, detailed experimental methodologies for their determination, and visualizations of key processes.

Core Physicochemical Properties

The fundamental properties of **Leucrose** are summarized below. These characteristics are crucial for its application in various scientific and industrial contexts.

General and Physical Properties

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 7158-70-5 | [1] [2] [6] |
| Molecular Formula | C ₁₂ H ₂₂ O ₁₁ | [1] [6] [7] |
| Molecular Weight | 342.30 g/mol | [1] [6] |
| Appearance | Off-white solid; Rhombic crystals (monohydrate) | [7] [8] |
| IUPAC Name | (3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | [6] |

Thermal and Density Properties

| Property | Value | Notes | Reference |
|---------------|------------------------|---|---|
| Melting Point | 156-160 °C | For the monohydrate form. The melting behavior of sugars is highly dependent on the heating rate and crystalline quality. | [5] [8] |
| Boiling Point | 292 °C | At atmospheric pressure. Sugars often decompose at or near their boiling points. | [2] |
| Density | 1.69 g/cm ³ | [5] | |

Solubility and Solution Properties

| Property | Value | Conditions | Reference |
|---------------------------------------|------------------|---|--|
| Solubility in Water | 64% (w/w) | at 30 °C | [5] |
| Solubility in Ethanol | Slightly soluble | The solubility of sugars decreases significantly as the ethanol fraction in water-ethanol mixtures increases. | [9] [10] |
| Solubility in DMSO | Soluble | [1] | |
| Specific Optical Rotation $[\alpha]D$ | -6.8° to -7.5° | at 20 °C, using the sodium D-line (589 nm). | [5] [8] |
| Viscosity | 1 to 1.25 mPa·s | For a 10% (w/w) aqueous solution at 310 K (37 °C). | [9] |
| Hygroscopicity | Hygroscopic | As a simple sugar, Leucrose attracts and retains water molecules from the atmosphere. | [11] |

Stability Profile

| Property | Description | Reference |
|--------------------------|---|-----------|
| Acid Stability | The $\alpha(1 \rightarrow 5)$ glycosidic bond shows considerable resistance to acid hydrolysis compared to the $\alpha(1 \rightarrow 2)$ bond in sucrose. | [5] |
| pH and Thermal Stability | Stability is dependent on pH and temperature. For sugars, minimum degradation typically occurs in the slightly acidic to neutral pH range. | [12][13] |
| Maillard Reaction | As a reducing sugar, Leucrose can undergo non-enzymatic browning (Maillard reaction) with amino acids. | [14] |

Experimental Methodologies

The determination of the physicochemical properties of **Leucrose** requires precise and standardized experimental protocols. The methodologies for key analyses are detailed below.

Melting Point Determination

The melting point of a crystalline solid like **Leucrose** can be determined using Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

- Principle: This analysis measures the temperature at which the substance transitions from a solid to a liquid state. For sugars, this can be an "apparent melting" as thermal decomposition may occur simultaneously.[15]
- Apparatus: Differential Scanning Calorimeter or Digital Melting Point Apparatus.
- Protocol (DSC Method):
 - Accurately weigh 2-5 mg of the dried **Leucrose** sample into an aluminum DSC pan.
 - Seal the pan hermetically. An empty, sealed pan is used as a reference.

- Place both the sample and reference pans into the DSC cell.
- Heat the sample at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]
- The temperature at the onset of the endothermic peak in the resulting thermogram is recorded as the melting temperature.[15] Note: The heating rate significantly impacts the observed melting point of sugars; therefore, it must be reported with the results.[16]

Solubility Measurement

The solubility of **Leucrose** in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.

- Principle: This method establishes the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a stable solution.
- Apparatus: Temperature-controlled orbital shaker, analytical balance, centrifuge, drying oven.
- Protocol (Gravimetric Method):
 - Add an excess amount of **Leucrose** powder to a known volume of the solvent (e.g., water, ethanol-water mixture) in a sealed container.
 - Place the container in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
 - After equilibration, cease agitation and allow any undissolved solid to settle.
 - Carefully withdraw a known mass of the clear, supernatant liquid.
 - Dry the aliquot in an oven at a specified temperature (e.g., 70 °C) until a constant weight is achieved.
 - The mass of the dried residue corresponds to the amount of **Leucrose** dissolved in the initial mass of the supernatant.
 - Solubility is expressed as g/100 g of solvent or % (w/w).[17]

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation is a key identifier for chiral molecules like **Leucrose**.

- Principle: Chiral molecules rotate the plane of linearly polarized light. The specific rotation is an intrinsic property calculated from the observed rotation using Biot's Law.[\[18\]](#)
- Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm), thermostatically controlled sample cell (typically 1 dm path length).
- Protocol:
 - Prepare a solution of **Leucrose** of a known concentration (c, in g/100 mL) in a specified solvent (e.g., water).
 - Calibrate the polarimeter using a blank (the pure solvent).
 - Rinse and fill the sample cell with the **Leucrose** solution, ensuring no air bubbles are present.
 - Place the cell in the polarimeter and allow it to equilibrate to the desired temperature (t, typically 20 °C).
 - Measure the observed angle of optical rotation (α).
 - Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]^{t_x} = 100\alpha / (l \times c)$, where 'l' is the path length in decimeters.[\[19\]](#)

Hygroscopicity Testing

This procedure evaluates the tendency of a powdered substance to absorb moisture from the atmosphere.

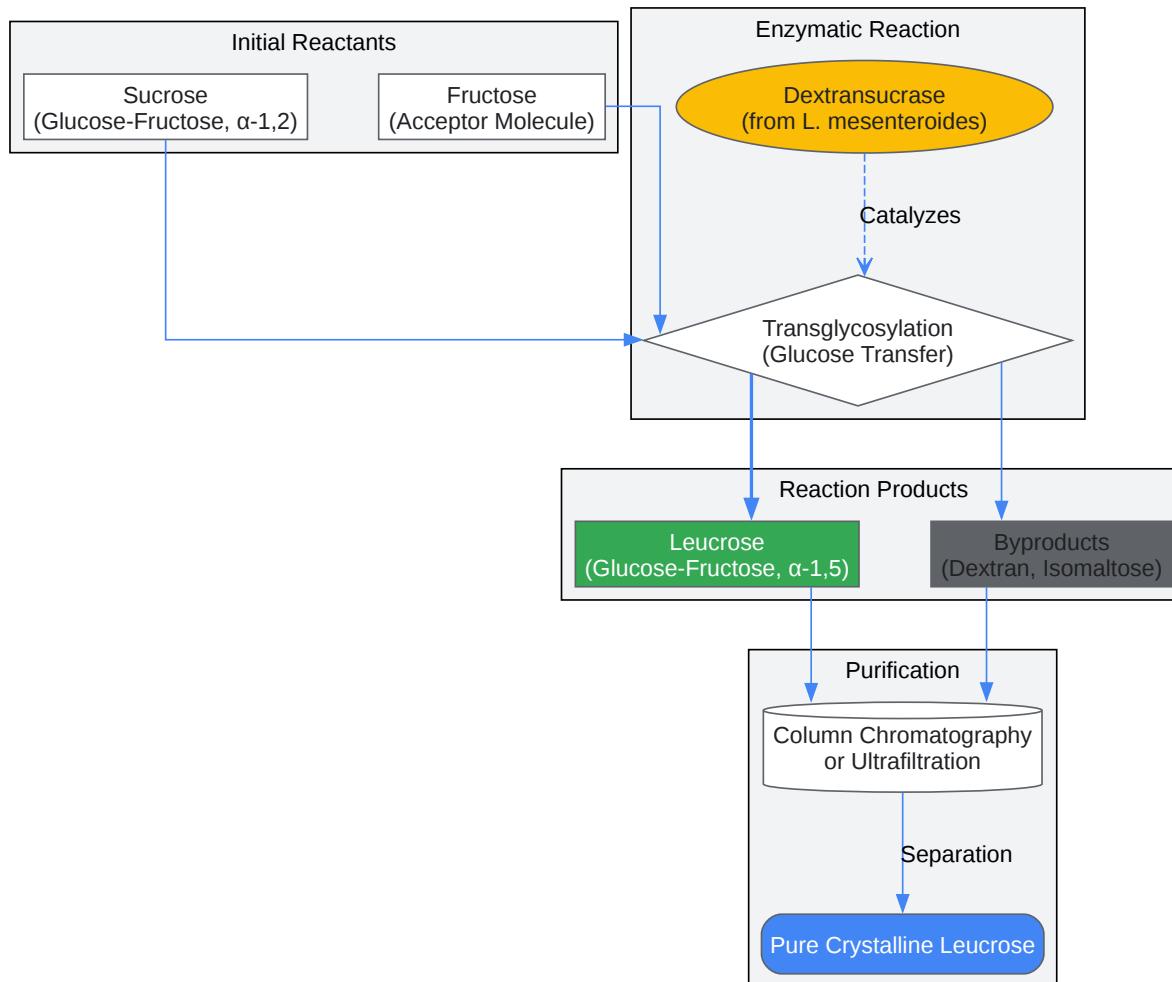
- Principle: The moisture uptake of a material is quantified by monitoring its weight change when exposed to a controlled relative humidity (RH) and temperature.
- Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a high-precision analytical balance.

- Protocol (Gravimetric Method):

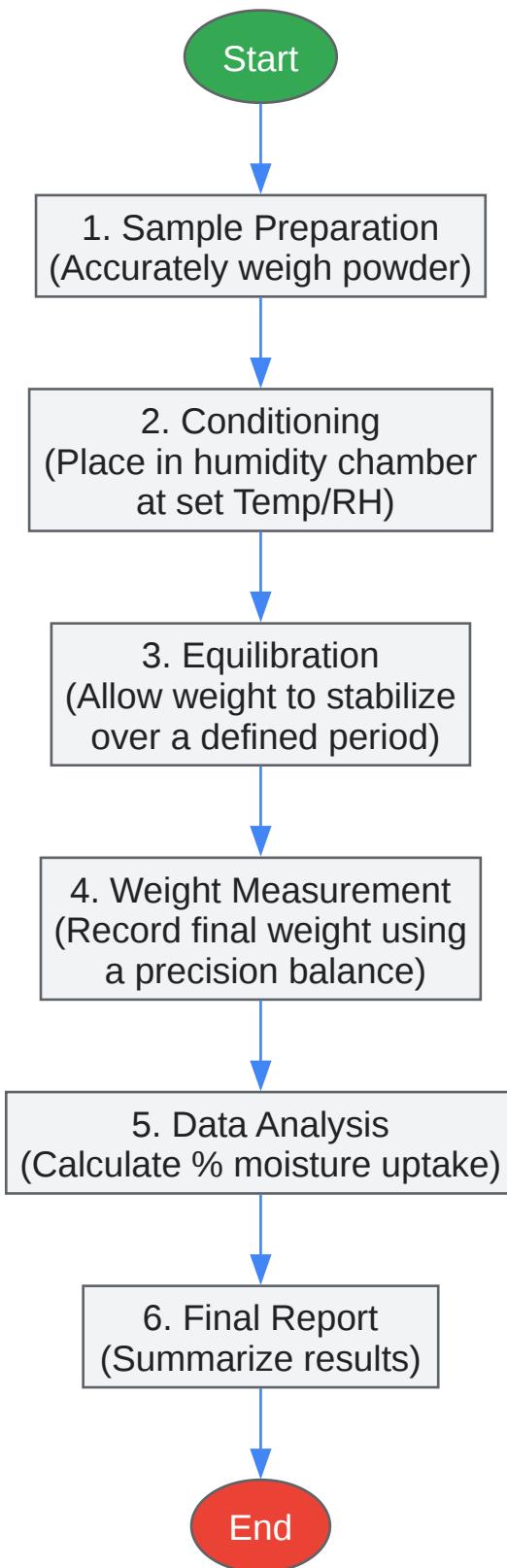
- Accurately weigh a specified amount of the **Leucrose** powder into a pre-weighed container.[20]
- Place the open container into a controlled humidity chamber set at specific conditions (e.g., 25 °C and 75% RH).[20]
- Allow the sample to equilibrate for a defined period (e.g., 48 hours) or until a constant weight is achieved.[20]
- Record the final weight of the sample.
- The percentage of moisture absorbed is calculated as: $((\text{Final Weight} - \text{Initial Weight}) / \text{Initial Weight}) \times 100$. Note: DVS is an advanced, automated method that continuously measures weight change as the relative humidity is systematically varied, providing a detailed moisture sorption isotherm.[21][22]

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes relevant to **Leucrose**.

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Caption: Enzymatic synthesis of **Leucrose** from sucrose and fructose.



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Caption: Standard experimental workflow for hygroscopicity testing.

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